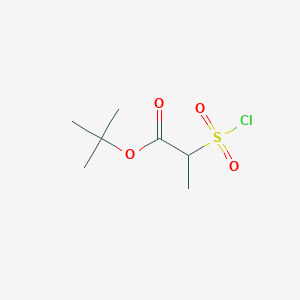

tert-Butyl 2-(chlorosulfonyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 2-(chlorosulfonyl)propanoate” is a chemical compound with the molecular formula C7H13ClO4S . It has a molecular weight of 228.7 . This compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

Molecular Structure Analysis

The InChI code for “tert-Butyl 2-(chlorosulfonyl)propanoate” is 1S/C7H13ClO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“tert-Butyl 2-(chlorosulfonyl)propanoate” has a molecular weight of 228.7 . For a comprehensive list of physical and chemical properties, it would be best to refer to a peer-reviewed scientific article or a chemical properties database.Aplicaciones Científicas De Investigación

Catalytic Applications

Catalytic Asymmetric Oxidation : tert-Butyl 2-(chlorosulfonyl)propanoate is used in catalytic asymmetric oxidation, where it serves as a precursor to chiral tert-butanesulfinyl compounds. The oxidation of tert-butyl disulfide using H2O2 in the presence of VO(acac)2 and a chiral Schiff base ligand leads to the formation of tert-butyl tert-butanethiosulfinate, which is an optically stable and effective precursor for synthesizing enantiomerically pure tert-butanesulfinamides and tert-butyl sulfoxides through nucleophilic displacement reactions (Cogan et al., 1998).

Structural and Chemical Analysis

Crystal Structure Analysis : The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a derivative of tert-Butyl 2-(chlorosulfonyl)propanoate, has been analyzed for its crystal structure. The analysis highlights a strong interaction between the sulfonyl group and the thiadiazole ring, indicating a significant chemical interaction in the structure (Pedregosa et al., 1996).

Biochemical Synthesis

Biosynthesis of Key Intermediates : The compound is involved in the biosynthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in synthesizing atorvastatin and rosuvastatin. The biosynthesis process is enhanced in organic solvents and further improved in a water-octanol biphasic system, demonstrating the compound's role in the efficient production of pharmaceutical intermediates (Liu et al., 2018).

Propiedades

IUPAC Name |

tert-butyl 2-chlorosulfonylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCBBTSYASJBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(chlorosulfonyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)

![2-Chloro-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2645941.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide](/img/structure/B2645945.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2645948.png)

![(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2645952.png)

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2645954.png)

![2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2645957.png)